PF-06835919

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

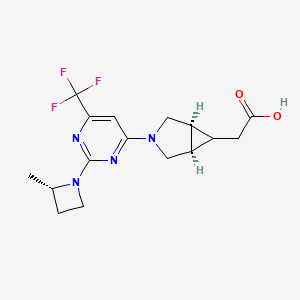

2-[(1S,5R)-3-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25)/t8-,9?,10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUYWDNWFXSMJJ-OFLUOSHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN1C2=NC(=CC(=N2)N3C[C@@H]4[C@H](C3)C4CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102501-84-6 | |

| Record name | PF-06835919 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2P9H3A8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of PF-06835919: A Ketohexokinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism.[1][2][3] Developed by Pfizer, this first-in-class clinical candidate was investigated for the treatment of metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), driven by the overconsumption of fructose.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its core signaling pathway and experimental workflows. Although showing promise in early trials, Pfizer has since removed this compound from its pipeline for NASH.[4]

Discovery and Rationale

The development of this compound was predicated on the growing understanding of the role of dietary fructose in the pathogenesis of metabolic diseases.[4] Excessive fructose consumption has been linked to insulin resistance, de novo lipogenesis (DNL), and hepatic steatosis.[5] KHK, by converting fructose to fructose-1-phosphate (F1P), is the rate-limiting step in fructose metabolism.[2][3] The hypothesis was that inhibiting KHK could mitigate the detrimental metabolic effects of high fructose intake.[4]

The discovery of this compound originated from a fragment-derived lead compound.[2][3] Through a combination of parallel medicinal chemistry and structure-based drug design, researchers at Pfizer optimized the initial lead, leading to a significant improvement in potency.[3] A key breakthrough was the recognition of an alternative binding mode within the KHK active site upon changing a pyrrolidinyl moiety to an azetidinyl ring system. This new orientation allowed for more effective exploration of the binding pocket, ultimately resulting in the identification of this compound, a highly potent 3-azabicyclo[3.1.0]hexane acetic acid-based inhibitor.[2][3]

Mechanism of Action

This compound functions as a reversible inhibitor of both isoforms of ketohexokinase, KHK-C and KHK-A.[1][6] By blocking the action of KHK, this compound prevents the conversion of fructose to F1P, thereby reducing the downstream metabolic consequences, including DNL and hepatic fat accumulation.[5] Preclinical studies in rats demonstrated that inhibition of KHK by this compound reversed the metabolic effects of fructose, including reductions in DNL and inactivation of the lipogenic transcription factor carbohydrate response element-binding protein (ChREBP).[5]

Signaling Pathway

The following diagram illustrates the central role of KHK in fructose metabolism and the inhibitory action of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of this compound: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of PF-06835919: A Potent Ketohexokinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[1][2] Developed by Pfizer, this first-in-class inhibitor is under investigation for the treatment of metabolic disorders associated with high fructose consumption, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] By blocking the initial step in fructose metabolism, this compound effectively reduces the production of fructose-1-phosphate and subsequent downstream metabolic consequences, including de novo lipogenesis and uric acid production. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailed experimental protocols, and relevant biological context for researchers and drug development professionals.

Ketohexokinase (KHK) Signaling Pathway

Fructose metabolism is primarily initiated by the enzyme ketohexokinase (KHK), which exists in two isoforms, KHK-C and KHK-A. KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), consuming a molecule of ATP in the process.[3] This initial step is crucial as it commits fructose to metabolism. Unlike glycolysis, the KHK pathway lacks a negative feedback mechanism, allowing for rapid and unregulated processing of fructose. F1P is subsequently cleaved by aldolase B into two triose sugars: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter the glycolytic or gluconeogenic pathways. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which also enters glycolysis or gluconeogenesis. The rapid influx of fructose-derived carbons into these central metabolic pathways can lead to an overproduction of pyruvate and acetyl-CoA, driving de novo lipogenesis and contributing to the development of metabolic diseases.

References

Introduction to Ketohexokinase (KHK) and Fructose Metabolism

An in-depth technical guide on the mechanism of action of the ketohexokinase-C (KHK-C) inhibitor, PF-06835919.

Excessive consumption of fructose has been linked to the rising prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] The primary enzyme responsible for the initial step in fructose metabolism is ketohexokinase (KHK), also known as fructokinase.[2][3] KHK catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F-1-P).[2] This process is unique because, unlike glycolysis, it bypasses the key regulatory checkpoint controlled by phosphofructokinase.[3]

The KHK gene produces two splice isoforms: KHK-A and KHK-C.[4] KHK-C, the predominant isoform in the liver, intestine, and kidney, exhibits a much higher affinity for fructose than KHK-A and is considered the primary driver of fructose metabolism.[4][5] The rapid, unregulated phosphorylation of fructose by KHK-C can lead to intracellular ATP depletion, subsequent generation of uric acid, and provides substrates for de novo lipogenesis (DNL), contributing to the pathophysiology of metabolic diseases.[3] Consequently, the inhibition of KHK-C presents a promising therapeutic strategy for treating these conditions.[6][7]

This compound: A Potent and Selective KHK Inhibitor

This compound is a first-in-class, potent small-molecule inhibitor of ketohexokinase developed for the treatment of metabolic disorders.[1][8] It demonstrates high selectivity for the KHK-C isoform over the KHK-A isoform, effectively blocking the initial, rate-limiting step in fructose metabolism.[9][10] Preclinical and clinical studies have shown that by inhibiting KHK, this compound effectively reduces fructose metabolism, leading to decreased liver fat accumulation and improvements in metabolic parameters.[8][11]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct, reversible inhibition of the KHK-C enzyme. By binding to the active site of KHK-C, this compound prevents the phosphorylation of fructose to F-1-P. This action leads to several downstream physiological effects:

-

Reduction of F-1-P Accumulation: Inhibition of KHK directly lowers intracellular concentrations of F-1-P in hepatocytes.[10]

-

Preservation of ATP Levels: By blocking the rapid consumption of ATP for fructose phosphorylation, the inhibitor mitigates cellular ATP depletion.[3]

-

Decreased De Novo Lipogenesis: The reduction in F-1-P limits the substrate available for the synthesis of triglycerides, thereby reducing fat accumulation in the liver.[12]

-

Increased Urinary Fructose Excretion: With the primary metabolic pathway blocked, unmetabolized fructose is increasingly excreted in the urine.[8][10]

Caption: Fructose metabolism pathway and the inhibitory action of this compound on KHK-C.

Quantitative Data

Table 1: In Vitro Potency and Selectivity

| Parameter | Target/System | Value | Reference |

| IC₅₀ | Human KHK-C | 8.4 nM - 10 nM | [9][10] |

| IC₅₀ | Human KHK-A | 66 nM - 170 nM | [9][10] |

| Selectivity | KHK-A / KHK-C | ~8-17 fold | [9][10] |

| IC₅₀ (F-1-P Reduction) | Primary Human Hepatocytes | 0.232 µM | [10] |

| IC₅₀ (F-1-P Reduction) | Primary Rat Hepatocytes | 2.801 µM | [10] |

Table 2: Preclinical Pharmacokinetics

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |

| Rat | 0.4 | 0.17 | [1][13] |

| Dog | 1.3 | 0.38 | [1][13] |

| Monkey | 0.4 | 0.22 | [1][13] |

Table 3: Clinical Efficacy (Phase 2 Studies in NAFLD)

| Dose | Endpoint | Result | p-value | Reference |

| 300 mg once daily | % Reduction in Whole Liver Fat (6 weeks) | 26.5% (vs. 7.78% for placebo) | <0.0395 | [11] |

| 150 mg once daily | % Change in Whole Liver Fat (16 weeks) | -17.05% (vs. -5.26% for placebo) | N/A | [14] |

| 300 mg once daily | % Change in Whole Liver Fat (16 weeks) | -19.13% (vs. -5.26% for placebo) | 0.0288 | [14] |

Experimental Protocols

Protocol 1: Recombinant Human KHK-C Inhibition Assay

This assay quantifies the inhibitory potency of this compound against the KHK-C enzyme.

-

Enzyme and Substrates: Recombinant human KHK-C is used. The reaction mixture includes fructose as the primary substrate and ATP as the phosphate donor.

-

Assay Principle: The assay measures the amount of ADP produced, which is stoichiometric to the amount of F-1-P generated. ADP is detected using a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) where the oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

-

Methodology:

-

A reaction buffer is prepared containing HEPES, KCl, MgCl₂, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Serial dilutions of this compound are pre-incubated with the KHK-C enzyme in the reaction buffer.

-

The reaction is initiated by adding a mixture of ATP and fructose.

-

The plate is immediately placed in a spectrophotometer and the change in absorbance at 340 nm is measured over time.

-

The rate of reaction is calculated for each inhibitor concentration.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Caption: A typical workflow for an in vitro KHK-C enzyme inhibition assay.

Protocol 2: Fructose-1-Phosphate (F-1-P) Reduction Assay in Primary Hepatocytes

This cell-based assay confirms the activity of the inhibitor in a relevant biological system.

-

Cell System: Cryopreserved primary human or rat hepatocytes are thawed, plated, and allowed to form a monolayer.

-

Assay Principle: The assay measures the ability of this compound to block the formation of intracellular F-1-P in hepatocytes following a fructose challenge.

-

Methodology:

-

Hepatocytes are seeded in collagen-coated plates and cultured overnight.

-

Cells are washed and pre-incubated with various concentrations of this compound in media for 1-2 hours.

-

A fructose challenge is initiated by adding a defined concentration of fructose to the media.

-

After a set incubation period (e.g., 60 minutes), the reaction is quenched by adding ice-cold perchloric acid or methanol to lyse the cells and precipitate proteins.

-

The cell lysates are neutralized and centrifuged to remove debris.

-

The supernatant, containing F-1-P, is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC₅₀ values are calculated by plotting the reduction in F-1-P levels against the inhibitor concentration.

-

Pharmacokinetics and Metabolism

The disposition of this compound is influenced by both metabolic enzymes and membrane transporters.

-

Absorption and Distribution: The molecule is orally available.[15] Its distribution into the liver, the primary site of action, is facilitated by active uptake transporters, including Organic Anion Transporter 2 (OAT2) and Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[1][13] Studies in human hepatocytes suggest that OAT2-mediated transport is the dominant pathway, accounting for approximately 60% of the total uptake.[1][13]

-

Metabolism: this compound undergoes both oxidative metabolism and glucuronidation.[1] The primary cytochrome P450 enzymes involved are CYP3A, CYP2C8, and CYP2C9, while UGT2B7 is responsible for the acyl glucuronidation.[1][13] Despite being a substrate for these enzymes, the molecule exhibits low intrinsic clearance.[1] In clinical studies, this compound was not found to be a significant inducer of CYP3A in vivo.[15]

Caption: Hepatic uptake and metabolism pathways for this compound.

Conclusion

This compound is a potent and selective inhibitor of KHK-C, the key enzyme driving hepatic fructose metabolism. Its mechanism of action is centered on blocking the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic consequences of excessive fructose consumption, such as ATP depletion and increased de novo lipogenesis. Quantitative in vitro and in vivo data confirm its potency and efficacy in reducing liver fat. The well-characterized pharmacokinetic profile, involving active hepatic uptake, supports its targeted action in the liver. These findings establish this compound as a targeted therapeutic agent for metabolic disorders like NAFLD and NASH, driven by fructose overconsumption. Although Pfizer has discontinued its development for NASH, the compound remains a critical tool for understanding the role of KHK in metabolic disease.[16]

References

- 1. Transporter-Enzyme Interplay in the Pharmacokinetics of this compound, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ketohexokinase - Proteopedia, life in 3D [proteopedia.org]

- 3. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. BioCentury - Pfizer's ketohexokinase inhibitor decreases liver fat content in NAFLD Phase II [biocentury.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of this compound in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fiercebiotech.com [fiercebiotech.com]

An In-depth Technical Guide to the Binding Affinity of PF-06835919 with Ketohexokinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose consumption has been increasingly linked to the rise of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and insulin resistance.[1] A key enzyme in the metabolism of fructose is ketohexokinase (KHK), also known as fructokinase. KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate, the initial and rate-limiting step in fructose metabolism. This process bypasses the main regulatory steps of glycolysis, leading to a rapid flux of substrates that can contribute to de novo lipogenesis, ATP depletion, and increased uric acid production.[2][3]

There are two isoforms of KHK: KHK-C and KHK-A. KHK-C is predominantly found in the liver, kidney, and small intestine and has a high affinity for fructose, making it the primary driver of fructose metabolism. KHK-A is more widely distributed and has a lower affinity for fructose. Consequently, selective inhibition of KHK-C is a promising therapeutic strategy for mitigating the detrimental effects of excessive fructose consumption.

PF-06835919 is a potent and selective inhibitor of ketohexokinase that has been investigated for the treatment of metabolic disorders.[1][3] This technical guide provides a comprehensive overview of the binding affinity of this compound to ketohexokinase, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for ketohexokinase has been characterized by determining its half-maximal inhibitory concentration (IC50) against both the KHK-C and KHK-A isoforms. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

Several studies have reported the IC50 values for this compound, demonstrating its high potency and selectivity for the KHK-C isoform.

| Inhibitor | Target Isoform | IC50 (nM) | Reference |

| This compound | KHK-C | ~3 | [3] |

| This compound | KHK-C | 8.4 | [4] |

| This compound | KHK-C | 10 | [5] |

| This compound | KHK-A | 66 | [4] |

| This compound | KHK-A | 170 | [5] |

In cellular assays, this compound has also been shown to effectively inhibit the production of fructose-1-phosphate in primary hepatocytes.

| Cell Type | IC50 (µM) | Reference |

| Primary Human Hepatocytes | 0.232 | [5] |

| Primary Rat Hepatocytes | 2.801 | [5] |

Experimental Protocols

The determination of the binding affinity and inhibitory activity of compounds like this compound against ketohexokinase involves various in vitro enzymatic assays. Below is a detailed methodology for a commonly employed coupled-enzyme assay.

Ketohexokinase Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures the activity of KHK by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials and Reagents:

-

Purified recombinant human KHK-C or KHK-A enzyme

-

This compound (or other test inhibitors)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 140 mM KCl, 3.5 mM MgCl₂, 2 mM TCEP

-

Fructose solution

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Triton X-100

-

DMSO (for dissolving compounds)

-

384-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 4 mM).

-

Perform serial dilutions of the stock solution to create a range of inhibitor concentrations. An 11-point half-log dilution scheme is common.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing all components except ATP. The final concentrations in the assay well should be:

-

50 mM HEPES, pH 7.4

-

140 mM KCl

-

3.5 mM MgCl₂

-

2 mM TCEP

-

0.8 mM Fructose

-

0.8 mM PEP

-

0.7 mM NADH

-

0.01% Triton X-100

-

30 U/mL Pyruvate Kinase/Lactate Dehydrogenase mix

-

10 nM purified KHK-C enzyme

-

-

-

Assay Protocol:

-

Add a small volume of the diluted this compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

-

Add the reaction mixture to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a solution of ATP to a final concentration of 0.2 mM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over a period of 30 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

-

Normalize the rates relative to the no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value.

-

Visualizations

Ketohexokinase Signaling Pathway

The following diagram illustrates the central role of ketohexokinase in fructose metabolism and its downstream consequences.

Caption: The metabolic pathway of fructose initiated by ketohexokinase.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in determining the IC50 value of an inhibitor for ketohexokinase.

Caption: A typical workflow for determining the IC50 of a KHK inhibitor.

References

- 1. Discovery of this compound: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

The Role of PF-06835919 in Fructose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-06835919, a potent and selective inhibitor of ketohexokinase (KHK), and its role in the modulation of fructose metabolism. Increased consumption of fructose has been linked to a rise in metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] this compound targets the initial, rate-limiting step in fructose metabolism, offering a promising therapeutic strategy for these conditions. This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Challenge of Fructose Metabolism

Fructose, a simple sugar commonly found in fruits, honey, and high-fructose corn syrup, is primarily metabolized in the liver. Unlike glucose metabolism, which is tightly regulated, fructose metabolism is less controlled and can rapidly lead to the production of substrates for de novo lipogenesis (DNL), contributing to hepatic fat accumulation. The enzyme ketohexokinase (KHK), also known as fructokinase, catalyzes the first and committed step of fructose metabolism: the phosphorylation of fructose to fructose-1-phosphate (F1P).[1]

There are two isoforms of KHK: KHK-C and KHK-A. KHK-C is the predominant isoform in the liver, kidney, and intestine and has a high affinity for fructose. KHK-A is more widely distributed but has a lower affinity for fructose. The unchecked activity of KHK-C in response to high fructose intake can lead to a cascade of metabolic dysregulation, including increased triglyceride synthesis, uric acid production, and oxidative stress, all of which are implicated in the pathogenesis of NAFLD and NASH. Therefore, the inhibition of KHK presents a rational therapeutic target to mitigate the adverse effects of excessive fructose consumption.

This compound: A Potent Ketohexokinase Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ketohexokinase.[1] Developed by Pfizer, it has been investigated in clinical trials for the treatment of metabolic disorders.[2] Its mechanism of action is the competitive inhibition of the ATP-binding site of KHK, thereby preventing the phosphorylation of fructose and halting its entry into the metabolic pathway.

Mechanism of Action

This compound acts as a potent, reversible inhibitor of human KHK.[2] By blocking the conversion of fructose to F1P, this compound effectively reduces the downstream flux of fructose metabolites that contribute to lipogenesis and other metabolic disturbances. This leads to a decrease in hepatic triglyceride accumulation and an improvement in overall metabolic health in the context of a high-fructose diet. A direct consequence of KHK inhibition by this compound is an increase in plasma and urinary fructose levels, as the unmetabolized fructose is cleared from the body.[2]

References

Preclinical Profile of PF-06835919: A First-in-Class Ketohexokinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose. Elevated fructose metabolism has been implicated in the pathogenesis of various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By blocking the initial step in fructose metabolism, this compound represents a promising therapeutic strategy to mitigate the downstream metabolic consequences of excessive fructose consumption. This document provides a comprehensive overview of the preclinical research findings for this compound, detailing its in vitro and in vivo pharmacology, pharmacokinetic profile, and mechanism of action.

In Vitro Pharmacology

Enzyme Inhibition

This compound demonstrates potent inhibition of the two isoforms of human ketohexokinase, KHK-C and KHK-A. The in vitro inhibitory activity is summarized in the table below.

| Isoform | IC50 (nM) |

| KHK-C | 8.4 |

| KHK-A | 66 |

Cellular Activity

In primary human hepatocytes, this compound effectively inhibits fructose metabolism. This cellular activity underscores its potential to counteract the effects of fructose in a relevant physiological system.

In Vivo Pharmacology

Preclinical studies in rodent models of diet-induced metabolic disease have demonstrated the efficacy of this compound in reversing key pathological features of NAFLD and associated metabolic dysregulation.

Sprague-Dawley Rat Model of Diet-Induced NAFLD

In a study utilizing Sprague-Dawley rats fed a diet mimicking the average American diet in terms of macronutrient content (7.5% fructose), administration of this compound led to significant improvements in multiple metabolic parameters.

| Parameter | Observation |

| Hepatic Steatosis | Reversed fructose-induced hepatic steatosis. |

| Plasma Insulin | Prevented hyperinsulinemia resulting from fructose consumption. |

| Plasma Triglycerides | Prevented hypertriglyceridemia associated with fructose feeding. |

Pharmacokinetics

Absorption and Distribution

This compound exhibits active uptake into human hepatocytes, a process primarily mediated by the organic anion transporter 2 (OAT2) and the organic anion transporting polypeptide 1B1 (OATP1B1). This active transport contributes to its enrichment in the liver, the target organ for its therapeutic effect.

| Transporter | Contribution to Hepatic Uptake |

| Passive Uptake | ~15% |

| OAT2 | ~60% |

| OATP1B1 | ~25% |

Metabolism

This compound is metabolized through both oxidative and conjugative pathways. The primary enzymes involved in its metabolism are Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms.

| Metabolic Pathway | Contributing Enzymes | Percentage of Metabolism |

| Oxidative | CYP3A, CYP2C8, CYP2C9 | 58% |

| Acyl Glucuronidation | UGT2B7 | 42% |

Excretion

The clearance of this compound is low in preclinical species, including rats, dogs, and monkeys, with clearance values ranging from 0.4 to 1.3 mL/min/kg.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting KHK, thereby blocking the conversion of fructose to fructose-1-phosphate. This inhibition leads to a reduction in the downstream activation of de novo lipogenesis (DNL), a key pathway in the development of hepatic steatosis. A critical mediator of this effect is the carbohydrate-responsive element-binding protein (ChREBP), a transcription factor that regulates the expression of lipogenic genes.

Caption: Inhibition of KHK by this compound blocks fructose metabolism and subsequent de novo lipogenesis.

Experimental Protocols

In Vitro KHK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human KHK isoforms.

Methodology:

-

Recombinant human KHK-A and KHK-C enzymes are used.

-

The assay is performed in a suitable buffer system containing ATP and fructose as substrates.

-

The production of fructose-1-phosphate is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

-

A range of this compound concentrations is incubated with the enzyme and substrates.

-

The rate of NADH consumption is measured, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.

In Vivo Sprague-Dawley Rat Study

Objective: To evaluate the efficacy of this compound in a diet-induced model of NAFLD.

Methodology:

-

Male Sprague-Dawley rats are fed a diet with a macronutrient composition representative of the average American diet, containing 7.5% of calories from fructose, for a specified duration to induce metabolic dysfunction.

-

A control group is fed a standard chow diet.

-

Following the induction period, rats are treated with this compound or vehicle control via oral gavage for a defined treatment period.

-

At the end of the study, blood samples are collected for the analysis of plasma insulin and triglycerides.

-

Liver tissue is harvested for histological analysis of hepatic steatosis and measurement of liver triglyceride content.

Caption: Workflow for the in vivo evaluation of this compound in a rat model of NAFLD.

SLC-Phenotyping in Human Hepatocytes

Objective: To determine the relative contribution of different solute carrier (SLC) transporters to the hepatic uptake of this compound.

Methodology:

-

Cryopreserved primary human hepatocytes are plated in collagen-coated plates.

-

The uptake of radiolabeled this compound is measured in the presence and absence of a panel of selective inhibitors for major hepatic uptake transporters (e.g., OATP1B1, OATP1B3, OAT2, OCT1).

-

Hepatocytes are incubated with the inhibitor for a short pre-incubation period, followed by the addition of radiolabeled this compound for a defined uptake period at 37°C.

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

The intracellular concentration of this compound is quantified by liquid scintillation counting.

-

The contribution of each transporter is calculated based on the reduction in uptake in the presence of the specific inhibitor.

CYP and UGT Metabolism Assay

Objective: To identify the specific CYP and UGT enzymes responsible for the metabolism of this compound.

Methodology:

-

This compound is incubated with human liver microsomes or recombinant human CYP and UGT enzymes.

-

The incubation mixture contains necessary cofactors (NADPH for CYPs, UDPGA for UGTs).

-

The reaction is terminated after a specific time by the addition of a quenching solvent.

-

The formation of metabolites is monitored by liquid chromatography-mass spectrometry (LC-MS).

-

To identify the specific enzymes involved, incubations are performed with a panel of selective chemical inhibitors for different CYP and UGT isoforms or with individual recombinant enzymes.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for metabolic disorders driven by excess fructose consumption. Its potent and selective inhibition of KHK, favorable pharmacokinetic profile with liver-targeted distribution, and demonstrated efficacy in relevant animal models provide a solid foundation for its continued clinical investigation. The well-defined mechanism of action, involving the modulation of the ChREBP-mediated de novo lipogenesis pathway, further strengthens the rationale for its use in conditions such as NAFLD and NASH.

PF-06835919 patent and intellectual property

An In-depth Technical Guide to PF-06835919: A Potent Ketohexokinase Inhibitor

Introduction

This compound is a first-in-class, potent, and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose.[1] Elevated fructose metabolism has been linked to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and insulin resistance.[1] By targeting KHK, this compound represents a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose consumption. This technical guide provides a comprehensive overview of the intellectual property, mechanism of action, experimental data, and clinical findings related to this compound.

Mechanism of Action

This compound functions as a reversible inhibitor of both isoforms of human ketohexokinase, KHK-C and KHK-A.[2] The primary metabolic pathway of fructose involves its phosphorylation by KHK to fructose-1-phosphate (F1P).[1] this compound competitively binds to the ATP-binding site of KHK, thereby preventing this initial step in fructose metabolism.[3] This inhibition leads to a reduction in downstream metabolic products and has been shown to reverse metabolic dysfunction in preclinical models.[4]

Signaling Pathway of Fructose Metabolism and KHK Inhibition

Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK).

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Source |

| Human KHK-C | 8.4 - 10 | [5][6] |

| Human KHK-A | 66 - 170 | [5][6] |

This compound demonstrates high selectivity for KHK-C over KHK-A and was tested against a panel of 89 other kinases, phosphatases, and receptors at 10 µM with no significant off-target activity observed.[6]

Table 2: In Vitro Cellular Activity

| Cell Type | Assay | IC50 (µM) | Source |

| Primary Human Hepatocytes | Fructose-1-Phosphate Reduction | 0.232 | [6] |

| Primary Rat Hepatocytes | Fructose-1-Phosphate Reduction | 2.801 | [6] |

Table 3: Preclinical In Vivo Efficacy (Rat Models)

| Model | Treatment | Outcome | Source |

| High-Fructose Diet | 10 or 30 mg/kg (twice daily) | Reduced epididymal adipose tissue weight, fasting plasma insulin, and hepatic triglycerides. Increased urinary fructose. | [6] |

| Western Diet | 20 or 60 mg/kg (per day) | Decreased plasma apolipoprotein C3 (ApoC3) and increased plasma adiponectin. | [6] |

Table 4: Clinical Efficacy in Patients with NAFLD and Type 2 Diabetes (Phase 2a)

| Parameter | Placebo (n=50) | This compound 150 mg (n=46) | This compound 300 mg (n=49) | Source |

| % Change in Whole Liver Fat (Week 16) | -5.26% | -17.05% | -19.13% (p=0.0288 vs placebo) | [7] |

| Change in HbA1c (Week 16) | Modest numerical reductions | Modest numerical reductions | Modest numerical reductions | [7] |

Experimental Protocols

In Vitro KHK Inhibition Assay

The enzymatic activity of KHK is determined using a coupled-enzyme assay. The reaction measures the rate of ADP production, which is coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase.

Experimental Workflow:

Caption: Workflow for the in vitro KHK enzymatic inhibition assay.

Methodology:

-

Reactions are performed in a 384-well plate in an assay buffer containing HEPES, KCl, MgCl2, and DTT.

-

The KHK enzyme, along with coupling enzymes (pyruvate kinase and lactate dehydrogenase) and substrates (phosphoenolpyruvate, NADH, and fructose), are added to the wells.

-

This compound is added in a range of concentrations.

-

The reaction is initiated by the addition of ATP.[8]

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically for 30 minutes.[8]

-

IC50 values are calculated from the dose-response curves.

Phase 2a Clinical Trial in NAFLD and Type 2 Diabetes

A randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of this compound.[7]

Study Design:

Caption: High-level workflow of the Phase 2a clinical trial for this compound.

Methodology:

-

Participants: Adults with NAFLD (≥8% whole liver fat confirmed by MRI-PDFF) and type 2 diabetes on stable metformin doses.[7]

-

Intervention: Participants were randomized to receive once-daily oral doses of placebo, 150 mg this compound, or 300 mg this compound for 16 weeks.[7][9]

-

Primary Endpoints: The co-primary endpoints were the percentage change from baseline in whole liver fat and the change from baseline in HbA1c at 16 weeks.[7][9]

-

Safety and Tolerability: Assessed through monitoring of adverse events, laboratory tests, vital signs, and electrocardiograms.[10]

Intellectual Property

The discovery and development of this compound are detailed in patent filings and scientific publications by Pfizer, Inc.[1] The core intellectual property revolves around the novel 3-azabicyclo[3.1.0]hexane acetic acid-based chemical scaffold, which was identified through a combination of fragment-based drug design and structure-based optimization.[1][11]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ketohexokinase with a clear mechanism of action. Preclinical data have demonstrated its efficacy in reversing metabolic abnormalities associated with high fructose intake. Furthermore, a Phase 2a clinical trial has shown that this compound significantly reduces liver fat in patients with NAFLD and type 2 diabetes, with a favorable safety and tolerability profile.[7] These findings support the continued development of this compound as a potential therapeutic agent for metabolic disorders driven by fructose overconsumption.

References

- 1. Discovery of this compound: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of this compound in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pfizer.com [pfizer.com]

- 10. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to PF-06835919: A Potent Ketohexokinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for PF-06835919, a potent and selective inhibitor of ketohexokinase (KHK). This molecule is of significant interest for its therapeutic potential in metabolic disorders driven by excessive fructose consumption, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Chemical Properties and IUPAC Name

This compound, also known as MDK1846, is a small molecule inhibitor with the following IUPAC name: 2-((1R,5S,6R)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-((1R,5S,6R)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid | |

| Synonyms | PF 06835919, PF06835919, MDK1846, MDK-1846, MDK 1846, ketohexokinase inhibitor, ketohexokinase-In-1 | |

| CAS Number | 2102501-84-6 | |

| Chemical Formula | C₁₆H₁₉F₃N₄O₂ | |

| Molecular Weight | 356.35 g/mol | |

| Exact Mass | 356.1460 | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| InChI Key | MDUYWDNWFXSMJJ-XWLWVQCSSA-N | |

| Canonical SMILES | CC1CN(C1)C2=NC(=CC(=N2)N3C[C@@H]4--INVALID-LINK--C4CC(=O)O)C(F)(F)F |

Mechanism of Action: Inhibition of Fructose Metabolism

This compound is a potent inhibitor of ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism. KHK exists in two isoforms, KHK-A and KHK-C, with KHK-C being the predominant isoform in the liver, the primary site of fructose metabolism. This compound exhibits high selectivity for KHK-C. By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, thereby preventing its entry into downstream metabolic pathways that contribute to de novo lipogenesis (DNL), triglyceride accumulation, and uric acid production.

The inhibitory potency of this compound against KHK isoforms is detailed in the table below:

| Isoform | IC₅₀ (nM) | Reference |

| KHK-C | 8.4 | |

| KHK-A | 66 |

This inhibition of fructose metabolism has been shown to have several beneficial downstream effects in preclinical models, including the reduction of hepatic steatosis, improvement of insulin sensitivity, and lowering of plasma triglycerides.

Signaling Pathway of Fructose Metabolism and Inhibition by this compound

The following diagram illustrates the central role of KHK in fructose metabolism and the point of intervention by this compound.

Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK).

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Below is a summary of the methodologies.

Synthesis of this compound

The synthesis of this compound has been reported to involve the conjunction of three key fragments via two sequential nucleophilic aromatic substitution (SNAr) reactions. A detailed, step-by-step protocol can be found in the supplementary information of the publication by Futatsugi et al. in the Journal of Medicinal Chemistry.

The general synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound via sequential SNAr reactions.

Ketohexokinase (KHK) Inhibition Assay

The inhibitory activity of this compound against KHK is typically determined using a biochemical assay that measures the production of ADP, a product of the kinase reaction. A common method employed is the ADP-Glo™ Kinase Assay.

Principle of the Assay:

-

Kinase Reaction: Recombinant human KHK-C or KHK-A is incubated with the substrate (fructose), ATP, and the test compound (this compound) at varying concentrations.

-

ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Signal Measurement: The amount of light produced is proportional to the ADP concentration and is measured using a luminometer. The IC₅₀ value is then calculated by plotting the luminescence signal against the inhibitor concentration.

A detailed protocol for the ADP-Glo™ Kinase Assay can be obtained from the manufacturer (Promega). The specific conditions for the KHK assay, such as enzyme and substrate concentrations, can be found in the experimental section of Futatsugi et al., J. Med. Chem. 2020, 63, 22, 13546–13560.

Caption: Workflow for the Ketohexokinase (KHK) inhibition assay using the ADP-Glo™ method.

Methodological & Application

Application Notes and Protocols for PF-06835919 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism. Increased fructose consumption is linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By inhibiting KHK, this compound aims to mitigate the detrimental effects of excessive fructose metabolism. These application notes provide detailed protocols for key in vitro assays to characterize the activity and pharmacological profile of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Human KHK-C | Biochemical | 8.4[1] | Futatsugi et al., 2020 |

| Human KHK-A | Biochemical | 66[1] | Futatsugi et al., 2020 |

| Human Hepatocytes | Fructose-1-phosphate reduction | 232 | Futatsugi et al., 2020 |

| Rat Hepatocytes | Fructose-1-phosphate reduction | 2801 | Futatsugi et al., 2020 |

Table 2: In Vitro Metabolic Profile of this compound

| System | Parameter | Enzymes Involved | Contribution | Reference |

| Human Liver Microsomes | Metabolism | CYP3A, CYP2C8, CYP2C9 | Oxidative (58%)[2] | Varma et al., 2022 |

| Human Liver Microsomes | Metabolism | UGT2B7 | Acyl Glucuronidation (42%)[2] | Varma et al., 2022 |

Table 3: In Vitro Transporter Interactions of this compound

| Transporter | Interaction | System | Reference |

| OAT2 | Substrate | Transfected Cells | Varma et al., 2022 |

| OATP1B1 | Substrate | Transfected Cells | Varma et al., 2022 |

| BCRP | Substrate | --- | Varma et al., 2022 |

| P-glycoprotein | Not a substrate | --- | Varma et al., 2022 |

Signaling Pathway

References

Application Notes and Protocols for PF-06835919, a Ketohexokinase (KHK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate (F1P).[1] This initial step is crucial in fructose metabolism, and its inhibition has been explored as a therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[2] this compound inhibits both isoforms of KHK, KHK-C and KHK-A.[3] This document provides detailed protocols for a cell-based assay to determine the inhibitory activity of this compound on KHK.

Mechanism of Action

Ketohexokinase exists in two isoforms, KHK-C and KHK-A, which differ in their affinity for fructose. KHK-C, predominantly found in the liver, kidney, and intestine, exhibits a high affinity for fructose, while KHK-A has a lower affinity. By inhibiting KHK, this compound blocks the initial and rate-limiting step of fructose metabolism. This blockage leads to a reduction in the downstream production of F1P and subsequently mitigates the metabolic consequences associated with excessive fructose consumption, such as increased de novo lipogenesis and uric acid production.

Quantitative Data Summary

The inhibitory potency of this compound against KHK has been determined in both enzymatic and cell-based assays. The following tables summarize the available quantitative data.

Table 1: Enzymatic Inhibition of KHK by this compound

| Isoform | IC50 (nM) |

| KHK-C | 8.4[3] |

| KHK-A | 66[3] |

Table 2: Cell-Based Inhibition of KHK by a KHK Inhibitor (BI-9787) in HepG2 Cells

| Cell Line | Assay Readout | IC50 (nM) |

| HepG2 | Fructose-1-Phosphate (F1P) levels | 123[4] |

Note: Data for a comparable KHK inhibitor, BI-9787, is provided as a reference for a typical cell-based assay result.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of KHK and the experimental approach to its inhibition, the following diagrams are provided.

References

Application Notes and Protocols for PF-06835919 Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosage and administration of PF-06835919 in rat models of metabolic disorders. The protocols are compiled from preclinical studies to ensure accurate and reproducible experimental outcomes.

Mechanism of Action

This compound is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. By blocking KHK, this compound prevents the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic consequences of excessive fructose consumption, such as de novo lipogenesis, insulin resistance, and hepatic steatosis.

Data Presentation

Table 1: Oral Dosage and Administration of this compound in Rats

| Parameter | High-Fructose Diet Model | Western Diet Model |

| Dosage | 10 or 30 mg/kg | 20 or 60 mg/kg |

| Administration Route | Oral gavage | Oral gavage |

| Frequency | Twice per day[1] | Once per day[1] |

| Reported Effects | Reduced epididymal adipose tissue weight, fasting plasma insulin, hepatic and plasma triglycerides; increased urinary fructose.[1] | Decreased plasma apolipoprotein C3 (ApoC3); increased plasma adiponectin.[1] |

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit |

| Clearance | 0.4 - 1.3 | mL/min/kg[2][3][4] |

| Volume of Distribution | 0.17 - 0.38 | L/kg[2][3][4] |

| Unbound Liver-to-Plasma Ratio (Kpuu) | ~4 (in vitro), 2.5 (in vivo) | -[2][3][4] |

Experimental Protocols

Protocol 1: Induction of Metabolic Syndrome with a High-Fructose Diet

This protocol describes the induction of metabolic syndrome in rats, creating a suitable model for evaluating the efficacy of this compound.

Materials:

-

Male Sprague Dawley or Wistar rats

-

Standard chow

-

Fructose

-

Drinking water

Procedure:

-

Acclimatize rats for at least one week with free access to standard chow and water.

-

Prepare a high-fructose diet by providing fructose as 30% of the total caloric intake in the diet or as a 10-20% solution in the drinking water.[5]

-

Maintain rats on the high-fructose diet for a period of 4 to 8 weeks to induce metabolic syndrome, characterized by hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis.[5][6]

-

Monitor physiological and metabolic parameters regularly.

Protocol 2: Induction of Non-Alcoholic Fatty Liver Disease (NAFLD) with a Western Diet

This protocol outlines the methodology for inducing NAFLD in rats to test the therapeutic effects of this compound.

Materials:

-

Male Wistar rats

-

Western-style diet (high in fat and refined carbohydrates)

Procedure:

-

Acclimatize rats for a minimum of one week with ad libitum access to standard chow and water.

-

Provide a Western diet, which is high in fat (approximately 40-60% of total calories) and may be supplemented with cholesterol and fructose.

-

Continue the Western diet for a sufficient duration to induce NAFLD, which may range from several weeks to months depending on the specific diet composition.

-

Assess the development of NAFLD through histological analysis of liver tissue and measurement of relevant plasma biomarkers.

Protocol 3: Preparation and Administration of this compound

This protocol details the preparation and administration of this compound to rats for experimental studies.

Materials:

-

This compound powder

-

Vehicle for suspension (e.g., 0.5% methylcellulose in water)

-

Vehicle for solution (e.g., DMSO and saline)

-

Oral gavage needles

-

Syringes

Oral Administration (Gavage):

-

Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose. The concentration should be calculated based on the desired dosage and the average weight of the rats.

-

Ensure the suspension is homogenous by vortexing or stirring prior to each administration.

-

Administer the suspension to rats via oral gavage using an appropriate gauge gavage needle. The volume should not exceed recommended limits (typically 5-10 mL/kg for rats).

Intravenous Administration:

-

For intravenous administration, dissolve this compound in a vehicle such as a mixture of DMSO and saline (e.g., 2:8 v/v).[7] The final concentration should be suitable for injection and non-toxic.

-

Administer the solution via the tail vein. The maximum volume for a bolus injection is typically 5 ml/kg.[8]

Visualizations

Signaling Pathway of Fructose Metabolism and KHK Inhibition

Caption: Inhibition of KHK by this compound blocks fructose metabolism.

Experimental Workflow for Evaluating this compound in a Rat Model

Caption: Workflow for preclinical evaluation of this compound in rats.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Transporter-Enzyme Interplay in the Pharmacokinetics of this compound, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic syndrome signs in Wistar rats submitted to different high-fructose ingestion protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice [mdpi.com]

- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for PF-06835919 Pharmacokinetics in Mouse Models

References

- 1. Transporter-Enzyme Interplay in the Pharmacokinetics of this compound, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06835919 in High-Fructose Diet-Induced Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[1][2] Increased fructose consumption is strongly associated with the development of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] By blocking the first step in fructose metabolism, this compound has been investigated as a therapeutic agent to mitigate the detrimental effects of high fructose intake. These application notes provide a comprehensive overview of the use of this compound in preclinical models of high-fructose diet-induced metabolic dysfunction, including detailed protocols for in vivo and in vitro studies.

Mechanism of Action

Fructose, upon entering the cell, is phosphorylated by KHK to fructose-1-phosphate. This initial step bypasses the main regulatory checkpoints of glycolysis, leading to a rapid flux of substrates that can be shunted into pathways of de novo lipogenesis (DNL), contributing to hepatic steatosis, and uric acid production. This compound acts as a competitive inhibitor of KHK, preventing the phosphorylation of fructose and thereby blocking its downstream metabolic consequences.[1][2]

Mechanism of action of this compound in inhibiting fructose metabolism.

Preclinical Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in Sprague Dawley rats fed high-fructose diets.

Table 1: Effect of this compound on Metabolic Parameters in Rats Fed a High-Fructose Diet (30% Fructose)

| Parameter | Control (Vehicle) | This compound (30 mg/kg, BID) | % Change |

| Serum Insulin (ng/mL) | 3.5 ± 0.4 | 1.8 ± 0.2 | -48.6% |

| Serum Triglycerides (mg/dL) | 150 ± 20 | 75 ± 10 | -50.0% |

| Hepatic Steatosis (% area) | 25 ± 5 | 10 ± 3* | -60.0% |

*Data are presented as mean ± SEM. *p < 0.05 vs. Control. Data extrapolated from Gutierrez et al., 2021.

Table 2: Effect of this compound on Metabolic Parameters in Rats Fed an "American Diet" (7.5% Fructose)

| Parameter | Control (Vehicle) | This compound (30 mg/kg, BID) | % Change |

| Serum Insulin (ng/mL) | 2.8 ± 0.3 | 1.5 ± 0.2 | -46.4% |

| Serum Triglycerides (mg/dL) | 120 ± 15 | 65 ± 8 | -45.8% |

| Hepatic Steatosis (% area) | 15 ± 4 | 5 ± 2* | -66.7% |

*Data are presented as mean ± SEM. *p < 0.05 vs. Control. Data extrapolated from Gutierrez et al., 2021.

Experimental Protocols

In Vivo Model: High-Fructose Diet-Induced Metabolic Dysfunction in Sprague Dawley Rats

This protocol describes the induction of metabolic dysfunction in rats through a high-fructose diet and subsequent treatment with this compound.

Materials:

-

Male Sprague Dawley rats (8-10 weeks old)

-

Standard chow diet

-

High-Fructose Diet (HFrD): 60% fructose by weight (e.g., Research Diets, Inc. D00110802) or a custom diet with 30% of total calories from fructose.

-

"American Diet" (AD): A diet mimicking the average macronutrient content of a typical American diet, with 7.5% of total calories from fructose.

-

This compound

-

Vehicle: 0.5% (w/v) methylcellulose in deionized water

-

Oral gavage needles

-

Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

-

Glucometer and test strips

-

Equipment for euthanasia and tissue collection

Protocol:

-

Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water for at least one week.

-

Dietary Intervention:

-

Randomly assign rats to either the control group (standard chow), the High-Fructose Diet (HFrD) group, or the "American Diet" (AD) group.

-

Provide the respective diets and water ad libitum for a period of 4-8 weeks to induce metabolic dysfunction.

-

-

Treatment with this compound:

-

Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose at 10 mL/kg).

-

Administer this compound or vehicle to the respective groups via oral gavage twice daily (BID).

-

Continue the dietary intervention and treatment for the desired study duration (e.g., 4 weeks).

-

-

Metabolic Phenotyping:

-

Oral Glucose Tolerance Test (OGTT):

-

Fast rats overnight (12-16 hours).

-

Collect a baseline blood sample (t=0) from the tail vein.

-

Administer a 2 g/kg glucose solution via oral gavage.

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels at each time point using a glucometer.

-

-

Serum Analysis:

-

At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia.

-

Separate serum by centrifugation.

-

Measure serum insulin and triglyceride levels using commercially available ELISA or colorimetric assay kits.

-

-

-

Tissue Collection and Analysis:

-

Euthanize rats and collect liver tissue.

-

Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.

-

Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical analysis.

-

Histological Analysis of Hepatic Steatosis:

-

Embed formalin-fixed liver tissue in paraffin and section.

-

Stain sections with Hematoxylin and Eosin (H&E) and Oil Red O.

-

Quantify the percentage of the liver area with lipid droplets using image analysis software.

-

-

Experimental workflow for the in vivo evaluation of this compound.

In Vitro Model: Fructose Metabolism in Primary Rat Hepatocytes

This protocol details the isolation and culture of primary rat hepatocytes and their use in studying the effects of this compound on fructose metabolism.

Materials:

-

Male Sprague Dawley rat (200-250 g)

-

Hepatocyte isolation buffers (e.g., HBSS, Collagenase solution)

-

Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

-

Collagen-coated culture plates

-

Fructose solution

-

This compound

-

DMSO (vehicle)

-

Reagents for cell viability assays (e.g., Trypan Blue)

-

Reagents for measuring intracellular triglyceride content

Protocol:

-

Isolation of Primary Rat Hepatocytes:

-

Anesthetize the rat and perform a two-step in situ collagenase perfusion of the liver.

-

Excise the liver and gently dissociate the hepatocytes.

-

Filter the cell suspension to remove undigested tissue.

-

Purify the hepatocytes by low-speed centrifugation.

-

Assess cell viability using the Trypan Blue exclusion method.

-

-

Hepatocyte Culture:

-

Seed the isolated hepatocytes onto collagen-coated plates at a desired density in hepatocyte culture medium.

-

Allow the cells to attach for 4-6 hours.

-

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the hepatocytes with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Add fructose to the culture medium to a final concentration of 5-10 mM.

-

Incubate the cells for 24-48 hours.

-

-

Analysis:

-

Intracellular Triglyceride Accumulation:

-

Lyse the cells and measure the intracellular triglyceride content using a commercial colorimetric assay kit.

-

Normalize the triglyceride content to the total protein concentration of the cell lysate.

-

-

Metabolomic Analysis:

-

Quench the cellular metabolism and extract intracellular metabolites.

-

Analyze the metabolite extracts using LC-MS/MS to measure the levels of fructose, fructose-1-phosphate, and other relevant metabolites.

-

-

Workflow for in vitro studies of this compound in primary hepatocytes.

Conclusion

This compound demonstrates significant efficacy in mitigating the adverse metabolic effects of high fructose consumption in preclinical models. The provided protocols offer a standardized framework for researchers to investigate the therapeutic potential of KHK inhibitors in the context of diet-induced metabolic diseases. These detailed methodologies and the summarized preclinical data serve as a valuable resource for the design and execution of further studies in this promising area of drug development.

References

- 1. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06835919 in Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose. Increased fructose consumption has been linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By inhibiting KHK, this compound aims to mitigate the detrimental effects of excessive fructose metabolism. While investigated as a monotherapy, the potential of this compound in combination with other therapeutic agents is an area of significant research interest for achieving synergistic effects in treating complex metabolic diseases.

This document provides detailed application notes and protocols for the use of this compound in combination with other drugs, based on available preclinical and clinical data. It is important to note that the clinical development of this compound for NASH was discontinued by Pfizer, which should be considered when evaluating its therapeutic potential.[1]

Signaling Pathway of Fructose Metabolism and KHK Inhibition

The diagram below illustrates the central role of KHK in fructose metabolism and the mechanism of action for this compound.

Caption: Fructose metabolism pathway and the inhibitory action of this compound on KHK.

Preclinical Combination Therapy: this compound and Semaglutide for Obesity

A preclinical study in mice fed a Western diet demonstrated that the combination of this compound and the GLP-1 receptor agonist, semaglutide, resulted in greater weight loss than semaglutide alone.[2] This suggests a potential synergistic effect for the treatment of obesity.

Quantitative Data Summary

| Treatment Group | Mean Weight Loss | Additional Weight Loss vs. Semaglutide Alone |

| Semaglutide alone | Not specified | - |

| This compound + Semaglutide | Not specified | 10% |

Note: Specific mean weight loss percentages were not available in the referenced abstract.

Experimental Protocol (Representative)

The following is a representative protocol based on the available abstract and common practices in preclinical metabolic research.

Objective: To evaluate the efficacy of this compound in combination with semaglutide on body weight in a diet-induced obesity mouse model.

Animal Model:

-

Species: C57BL/6J mice

-

Age: 8-10 weeks

-

Diet: High-fat, high-sucrose (Western) diet for 12-16 weeks to induce obesity.

Experimental Groups:

-

Vehicle control (for both compounds)

-

This compound alone

-

Semaglutide alone

-

This compound + Semaglutide

Drug Administration:

-

This compound: Administered orally (e.g., via gavage) once or twice daily. The dose would be determined from prior pharmacokinetic and pharmacodynamic studies.

-

Semaglutide: Administered via subcutaneous injection at a clinically relevant dose and frequency.

Experimental Workflow:

Caption: A typical experimental workflow for a preclinical combination drug study in obesity.

Outcome Measures:

-

Primary: Change in body weight.

-

Secondary:

-

Food and water intake.

-

Body composition (fat mass, lean mass).

-

Plasma levels of glucose, insulin, lipids.

-

Liver weight and histology (to assess steatosis).

-

Clinical Combination Therapy: this compound and Metformin for NAFLD and Type 2 Diabetes

A Phase 2a, randomized, double-blind, placebo-controlled study (NCT03554652) evaluated the efficacy and safety of this compound in patients with NAFLD and type 2 diabetes who were on a stable background therapy of metformin.[3][4]

Quantitative Data Summary

Efficacy at Week 16 [3]

| Treatment Group | Change in Whole Liver Fat (MRI-PDFF) | Change in HbA1c |

| Placebo + Metformin | -5.26% | Not statistically significant |

| This compound (150 mg) + Metformin | -17.05% | Not statistically significant |

| This compound (300 mg) + Metformin | -19.13% (p=0.0288 vs. placebo) | Not statistically significant |

Safety: Treatment-Emergent Adverse Events [3]

| Treatment Group | Incidence of Adverse Events |

| Placebo + Metformin | 40.7% |

| This compound (150 mg) + Metformin | 45.5% |

| This compound (300 mg) + Metformin | 32.7% |

Clinical Protocol

Objective: To assess the efficacy, safety, and tolerability of this compound as an adjunct to metformin in patients with NAFLD and type 2 diabetes.

Study Design:

-

Phase 2a, randomized, double-blind, placebo-controlled, parallel-group study.[3]

Patient Population:

-

Adults with a diagnosis of NAFLD (≥8% whole liver fat as measured by MRI-PDFF) and type 2 diabetes.[3]

-

Patients on stable doses of metformin (≥500 mg/day).[3]

Treatment Arms:

-

Placebo once daily + stable metformin therapy.[3]

-

This compound (150 mg) once daily + stable metformin therapy.[3]

-

This compound (300 mg) once daily + stable metformin therapy.[3]

Duration of Treatment: 16 weeks.[3]

Experimental Workflow:

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. This compound / Pfizer [delta.larvol.com]

- 3. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of this compound in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pfizer.com [pfizer.com]

Troubleshooting & Optimization

PF-06835919 solubility in DMSO and other solvents

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of PF-06835919 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[1][2][3] It specifically targets the KHK-C isoform, which is predominantly expressed in the liver.[2] By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, the initial step in fructose metabolism.[4] This inhibition leads to a reduction in downstream metabolic processes associated with high fructose levels, such as de novo lipogenesis and uric acid production.[2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in acetonitrile. Due to its low aqueous solubility, it is not recommended to dissolve this compound directly in phosphate-buffered saline (PBS) or other aqueous buffers.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions of this compound in high-purity, anhydrous DMSO.[4] One supplier suggests that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is advisable.[4] For most in vitro applications, a stock solution of 10-20 mM in DMSO is a practical starting point. Ensure the compound is completely dissolved by vortexing or gentle warming.

Q4: How should I store this compound and its stock solutions?

The solid form of this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable, while long-term storage (months to years) should be at -20°C.[3] DMSO stock solutions should also be stored at -20°C for long-term use.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

| Solvent | Solubility | Concentration |

| DMSO | Sparingly Soluble[5][6] | 1-10 mg/mL[5][6] |

| Soluble[1][2][3] | 71 mg/mL (199.24 mM)[4] | |

| Acetonitrile | Slightly Soluble[5][6] | 0.1-1 mg/mL[5][6] |

| Ethanol | Data not available | - |

| PBS | Low aqueous solubility expected | Not recommended |

Note: The discrepancy in DMSO solubility may be due to different experimental conditions or definitions of "soluble." The 1-10 mg/mL range is a practical concentration for preparing stock solutions for most applications.

Experimental Protocols

In Vitro Ketohexokinase (KHK) Inhibition Assay

This protocol is adapted from a method used to assess the in vitro potency of this compound.[7]

Materials:

-

This compound

-

Purified KHK-C enzyme

-

Assay Buffer: 50 mM HEPES, pH 7.4, 140 mM KCl, 3.5 mM MgCl₂, 2 mM TCEP

-

Substrate/Cofactor Mix: 0.8 mM fructose, 0.8 mM PEP, 0.7 mM NADH

-

Enzyme Mix: 30 U/mL pyruvate kinase-lactate dehydrogenase

-

ATP

-

DMSO (anhydrous)

-

384-well plate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare this compound Stock Solution: Prepare a 4 mM stock solution of this compound in DMSO.

-